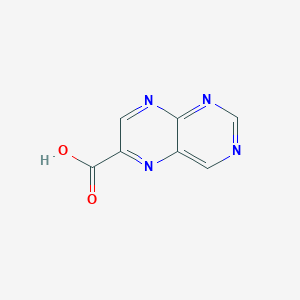

Pteridine-6-carboxylic acid

Description

Contextualization within Pteridine (B1203161) Chemistry

Pteridines are a broad class of heterocyclic compounds that play vital roles in numerous biological processes. wikipedia.orgnumberanalytics.com They are broadly categorized into conjugated and unconjugated pteridines. derpharmachemica.com Pteridine-6-carboxylic acid is considered an unconjugated pterin (B48896), distinguished by a less complex side chain at the 6-position of the pterin ring. derpharmachemica.com Pterins, a subclass of pteridines, are characterized by an amino group at the 2-position and a carbonyl group at the 4-position of the pteridine ring system. mdpi.com The parent compound, pteridine, is a bicyclic heterocyclic system with nitrogen atoms at specific positions in its two rings. wikipedia.org

The chemistry of pteridines is diverse, with various derivatives exhibiting a wide range of biological activities. numberanalytics.com These compounds are integral to metabolic pathways, enzyme interactions, and cellular processes. numberanalytics.com For instance, pteridines are precursors in the synthesis of essential molecules like dihydrofolic acid in many microorganisms. derpharmachemica.com

Historical Perspectives on this compound Research

The study of pteridines dates back to the early 20th century, with their initial discovery linked to pigments in butterfly wings. numberanalytics.com The name "pteridine" itself is derived from the Greek word "pteron," meaning wing. numberanalytics.com Research into this compound has evolved from these early observations of natural products.

A significant area of historical and ongoing research is the synthesis of this compound and its derivatives. Early methods often involved the condensation of a 2,5-diaminopyrimidine (B1361531) with alloxan (B1665706) in a dilute alkaline solution. datapdf.com Over the years, various synthetic routes have been developed, including the oxidation of corresponding 6-hydroxymethylpteridines and periodate (B1199274) oxidation of 6-(1,2,3-trihydroxypropyl)pteridine derivatives. acs.orgresearchgate.net The insolubility of the free acid presented challenges, leading to methods that involve the formation of more soluble derivatives to facilitate reactions. acs.org

More recent research has explored the role of this compound as a photoproduct of folic acid upon exposure to UVA radiation. researchgate.net This has implications for understanding the effects of sun exposure on skin cells. researchgate.net Furthermore, its potential as a biomarker for certain diseases, including cancer, has been a subject of investigation since the mid-1980s. mdpi.com

Structural Characteristics Relevant to Biochemical Function

The structure of this compound is central to its biochemical activity. It consists of a pteridine core, which is a bicyclic structure of fused pyrazine (B50134) and pyrimidine (B1678525) rings. researchgate.net The defining feature is the carboxylic acid group attached to the 6th position of this core. researchgate.netcymitquimica.com

This carboxylic acid functional group is crucial as it enhances the molecule's polarity and reactivity. It can participate in hydrogen bonding and potential interactions with enzymes. researchgate.net The electron-rich aromatic system of the pteridine ring may also contribute to its binding affinity to biological targets. researchgate.net

The pteridine ring itself can exist in different oxidation states: fully oxidized, dihydro, and tetrahydro forms. nih.gov The biological activity of pterins is often dependent on their reduction state, with tetrahydropterins typically being the most biologically active coenzymes. mdpi.comnih.gov this compound can be reduced to its dihydro and tetrahydro forms.

The molecular formula of Pterin-6-carboxylic acid is C₇H₅N₅O₃, and it has a molecular weight of approximately 207.15 g/mol . ontosight.ainih.govnist.gov Its structure allows it to act as a precursor in the biosynthesis of folate, a vital nutrient for numerous metabolic processes.

Detailed Research Findings

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅N₅O₃ | ontosight.ainist.gov |

| Molecular Weight | 207.15 g/mol | ontosight.ainih.govnist.gov |

| Appearance | White to pale yellow solid | cymitquimica.com |

| Solubility | Soluble in water and polar organic solvents | cymitquimica.com |

Structure

3D Structure

Properties

IUPAC Name |

pteridine-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4O2/c12-7(13)5-2-9-6-4(11-5)1-8-3-10-6/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WABAALFDOOSQEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=NC=N1)N=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40550670 | |

| Record name | Pteridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1955-24-4 | |

| Record name | Pteridine-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40550670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Methodologies

De Novo Synthetic Routes for Pteridine-6-carboxylic Acid

De novo synthesis of this compound involves the construction of the pteridine (B1203161) ring system from simpler acyclic or heterocyclic precursors. These methods offer versatility in introducing various functional groups to the core structure.

Several classical methods in pteridine chemistry can be adapted for the synthesis of this compound. These generally involve the condensation of a substituted pyrimidine (B1678525) with a three-carbon unit to form the pyrazine (B50134) ring.

One of the most common methods for pteridine synthesis is the Gabriel-Isay condensation , which involves the reaction of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound. nih.gov For the synthesis of this compound, a suitable 1,2-dicarbonyl compound bearing a carboxylic acid or a precursor group would be required. The reaction typically proceeds by initial nucleophilic attack of the more reactive amino group of the pyrimidine on one of the carbonyl groups, followed by a second condensation to form the pyrazine ring. nih.gov

Another versatile method is the Timmis reaction , which provides a regioselective route to pteridines. nih.govmdpi.com This reaction involves the condensation of a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene (B1212753) group. mdpi.com The active methylene group can be part of a molecule that also contains a carboxylic acid functionality or a group that can be later converted to a carboxylic acid. The reaction is typically carried out under basic conditions and proceeds through the formation of a hydroxylamine (B1172632) intermediate, which then cyclizes to form the pyrazine ring. nih.gov

A more direct, albeit specific, synthesis of this compound derivatives involves the oxidation of biopterin (B10759762) or neopterin. In one reported method, biopterin is oxidized using potassium permanganate (B83412) (KMnO₄), which cleaves the dihydroxypropyl side chain at the 6-position to yield this compound.

| Synthetic Route | Key Reactants | Brief Description |

| Gabriel-Isay Condensation | 5,6-Diaminopyrimidine derivative, 1,2-Dicarbonyl compound with a carboxyl group | Condensation reaction to form the pyrazine ring of the pteridine nucleus. nih.gov |

| Timmis Reaction | 5-Nitroso-6-aminopyrimidine derivative, Active methylene compound with a carboxyl group | Regioselective condensation leading to the formation of the pteridine ring system. nih.govmdpi.com |

| Oxidation of Biopterin | Biopterin, Potassium permanganate (KMnO₄) | Oxidative cleavage of the side chain at the C6 position to form the carboxylic acid. |

The cyclization step is integral to the de novo synthesis of the pteridine ring. In both the Gabriel-Isay and Timmis reactions, the final step involves an intramolecular condensation that results in the formation of the pyrazine ring, thus completing the bicyclic pteridine core. nih.gov

Functional group modifications are also a key strategy for arriving at this compound. A common approach is the oxidation of a pre-existing functional group at the 6-position of the pteridine ring. For instance, a pteridine-6-aldehyde can be readily oxidized to the corresponding carboxylic acid. This transformation can be achieved using various oxidizing agents common in organic synthesis.

Biosynthetic and Semi-synthetic Pathways of this compound

This compound is also known to be formed through biological processes, often as a metabolic or degradation product of other pteridines.

The formation of this compound in biological systems is generally attributed to the oxidative modification of other naturally occurring pterins.

7,8-Dihydro-L-biopterin is a known oxidation product of tetrahydrobiopterin (B1682763), an essential cofactor in various enzymatic reactions. schircks.ch While 7,8-dihydropterins are susceptible to further oxidation, the direct enzymatic pathway to this compound from 7,8-dihydro-L-biopterin is not fully elucidated. However, the discovery of 7,8-dihydropterin-6-carboxylic acid as a natural product in the luminous millipede, Luminodesmus sequoiae, strongly suggests the existence of a biosynthetic route. nih.gov It is plausible that enzymatic machinery exists in certain organisms to oxidize the dihydroxypropyl side chain of a dihydropterin intermediate, ultimately leading to the formation of the carboxylic acid. The oxidation of 7,8-dihydrobiopterin in aqueous solutions can lead to the formation of other pterins like 7,8-dihydroxanthopterin. researchgate.net

A well-documented semi-synthetic route to this compound involves the oxidative cleavage of the trihydroxypropyl side chain of pterins like biopterin and neopterin. This transformation mimics a potential biosynthetic degradation pathway. A common laboratory method involves the use of potassium permanganate (KMnO₄) to oxidize biopterin, resulting in the formation of this compound and manganese dioxide (MnO₂) as a byproduct. This reaction demonstrates that the side chain at the 6-position is susceptible to oxidative cleavage to yield the carboxylic acid.

| Precursor | Conversion Method | Resulting Product |

| 7,8-Dihydro-L-biopterin | Presumed enzymatic oxidation in some organisms nih.gov | 7,8-Dihydropterin-6-carboxylic acid and subsequently this compound |

| Biopterin / Neopterin | Chemical oxidation with KMnO₄ | This compound |

Oxidative Conversion of Pteridine Precursors

Oxidation of 6-Hydroxymethylpteridine

The synthesis of this compound can be achieved through the oxidation of 6-Hydroxymethylpteridine. This transformation follows a classic organic chemistry pathway where a primary alcohol is oxidized to a carboxylic acid. The reaction typically proceeds via a pteridine-6-carboxaldehyde intermediate. This aldehyde can be further oxidized to yield the final carboxylic acid product researchgate.net. This synthetic route makes 6-substituted pteridines valuable intermediates in the creation of new pteridine derivatives researchgate.net.

Photodegradation of Folic Acid to this compound

This compound is a well-documented photodegradation product of Folic acid (FA) nih.govbioaustralis.comnih.govcymitquimica.comtargetmol.com. When exposed to ultraviolet (UV) radiation, particularly UVA, folic acid undergoes a cleavage reaction. The initial step involves the breakdown of the folic acid molecule into two primary fragments: p-aminobenzoyl-L-glutamic acid and 6-formylpterin (B158403) (FPT) nih.govnih.govresearchgate.net.

The reaction does not terminate at this stage. With continued UV exposure, the intermediate 6-formylpterin is subsequently oxidized to form this compound nih.govnih.gov. This multi-step degradation pathway is a significant consideration in studies involving the photostability of folates. Both 6-formylpterin and this compound are known to generate reactive oxygen species (ROS) upon UV radiation, which can contribute to cellular oxidative stress nih.govnih.govresearchgate.net.

Table 1: Key Stages in the Photodegradation of Folic Acid

| Stage | Reactant(s) | Key Conditions | Product(s) | Citation |

| Initial Cleavage | Folic Acid | UV Radiation (UVA) | 6-Formylpterin + p-aminobenzoyl-L-glutamic acid | nih.govresearchgate.net |

| Secondary Oxidation | 6-Formylpterin | Continued UV Radiation | This compound | nih.govnih.gov |

Hydrolytic Degradation of Folic Acid to this compound

While photodegradation is the most extensively characterized pathway, folic acid can also be degraded under other conditions. For instance, hydrothermal treatment, which involves high temperatures in an aqueous environment, can induce the breakdown of folic acid. This process also involves the cleavage of the molecule, with the pteridine moiety remaining intact and likely evolving into intermediates such as 6-formylpterin, which can then potentially oxidize to this compound researchgate.net. Standard hydrolytic conditions can cleave folic acid, but the formation of this compound is most directly documented as a consequence of oxidative processes that often follow an initial cleavage event, such as in photolysis.

Purification and Isolation Techniques for this compound

The effective purification and isolation of this compound are essential for its use in research. Methodologies often exploit the compound's acidic nature and other physicochemical properties.

pH-Controlled Crystallization Methods

A common and effective technique for purifying this compound is pH-controlled crystallization or precipitation. This method leverages the difference in solubility between the ionized (salt) form and the neutral (acid) form of the molecule. The compound is soluble in aqueous alkaline solutions, where it exists as a carboxylate salt. By lowering the pH of the solution, typically to about 3 or less through the addition of an acid, the carboxylic acid is protonated google.com. This neutral form is significantly less soluble in water, causing it to precipitate out of the solution, allowing for its collection as a purified solid google.com.

Chromatographic Purification Strategies

Chromatographic techniques are widely employed for the purification and analysis of this compound and related compounds.

Anion-Exchange Chromatography: This method is particularly well-suited for separating carboxylic acids. The stationary phase consists of a resin with positively charged functional groups, such as diethylaminoethyl (DEAE) cellulose (B213188) google.com. At a pH above its pKa, the carboxyl group of this compound is deprotonated, resulting in a net negative charge. This allows the molecule to bind to the positively charged anion-exchange resin google.comnih.gov. Impurities can be washed away, and the bound compound can then be eluted by changing the pH or increasing the salt concentration of the mobile phase google.comgoogle.com.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly using reverse-phase columns (such as C18), is a powerful tool for the separation and quantification of pteridines from complex mixtures, including biological samples and reaction products nih.govthegoodscentscompany.com. This technique separates molecules based on their hydrophobicity and provides high resolution and sensitivity.

Table 2: Purification Methodologies for this compound

| Technique | Principle of Separation | Key Parameters | Citation |

| pH-Controlled Crystallization | Differential solubility of neutral acid vs. anionic salt form. | pH adjustment (acidification to pH ≤ 3) | google.com |

| Anion-Exchange Chromatography | Electrostatic interaction between the negatively charged carboxylate and a positively charged stationary phase. | pH, Ionic strength of the mobile phase | google.comgoogle.comnih.gov |

| Reverse-Phase HPLC | Partitioning based on hydrophobicity between a nonpolar stationary phase and a polar mobile phase. | Solvent gradient, Column type (e.g., C18) | nih.govthegoodscentscompany.com |

Chemical Derivatization of this compound for Functional Studies

The carboxylic acid functional group on the pteridine ring is a key site for chemical modification, allowing for the synthesis of various derivatives for functional studies. Standard peptide coupling methodologies are often employed for this purpose thermofisher.com. The carboxylic acid can be "activated" using reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide, which facilitates the formation of an amide bond with a primary or secondary amine thermofisher.com.

This strategy can be used to:

Couple the pteridine moiety to peptides or proteins.

Attach fluorescent labels or other reporter molecules for tracking and imaging studies.

Create conjugates with other small molecules to investigate biological activity.

Alternatively, the carboxylic acid can be converted into other functional groups, such as esters or acyl hydrazides, to create a diverse library of compounds for various research applications, including its use as a photosensitizing agent to probe molecular mechanisms of DNA damage targetmol.comthermofisher.com.

Synthesis of Pteridine-6-carboxamides

The conversion of this compound to its corresponding carboxamides is a fundamental transformation in the development of pteridine-based compounds. This process typically involves the activation of the carboxylic acid group to facilitate nucleophilic attack by an amine. Common strategies for this amidation reaction employ a variety of coupling reagents to promote efficient bond formation.

Standard peptide coupling reagents have proven effective in the synthesis of pteridine-6-carboxamides. Reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) are frequently utilized. peptide.comreddit.com The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive activated intermediate. This intermediate is then susceptible to nucleophilic attack by a primary or secondary amine, yielding the desired amide and byproducts that can be removed during purification. The choice of solvent and base is critical for the success of these reactions, with polar aprotic solvents like dimethylformamide (DMF) and non-nucleophilic bases such as diisopropylethylamine (DIEA) being commonly employed to ensure a homogeneous reaction mixture and to neutralize any acidic byproducts. fishersci.co.uk

Table 1: Common Coupling Reagents for Pteridine-6-carboxamide Synthesis

| Coupling Reagent | Full Name | Byproducts |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Tetramethylurea, 1-hydroxy-7-azabenzotriazole |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA), tripyrrolidinophosphine oxide |

| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)urea |

| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | Hexamethylphosphoramide (HMPA) |

Trifluoroacetylation for Enhanced Solubilization and Coupling Reactions

The poor solubility of this compound in many common organic solvents can present a significant challenge for its derivatization. Trifluoroacetylation offers a potential solution to this problem by transiently modifying the carboxylic acid group to enhance both solubility and reactivity.

The reaction of a carboxylic acid with trifluoroacetic anhydride (B1165640) (TFAA) leads to the formation of a mixed anhydride. harvard.edusemanticscholar.orgquora.com This mixed anhydride is generally more soluble in organic solvents than the parent carboxylic acid and is also a highly activated species, primed for nucleophilic attack. The strong electron-withdrawing nature of the trifluoromethyl group makes the carbonyl carbon of the trifluoroacetyl moiety highly electrophilic, facilitating the departure of the trifluoroacetate (B77799) anion as a good leaving group. quora.com

This in situ activation can be particularly advantageous for subsequent coupling reactions. Once the mixed anhydride is formed, the addition of an amine can lead to the efficient formation of the corresponding amide. This approach can circumvent the need for traditional coupling reagents and may proceed under milder conditions. While the direct application of this method to this compound for solubility enhancement is an area of ongoing research, the principles of mixed anhydride chemistry suggest it is a promising strategy. harvard.edu

Other Functional Group Transformations (e.g., Oxidation, Reduction, Substitution Reactions)

Beyond amide formation, the this compound scaffold can undergo a variety of other functional group transformations, allowing for the synthesis of a diverse range of derivatives.

Oxidation and Reduction:

The carboxylic acid moiety at the 6-position can be seen as an oxidation product of a 6-formyl or 6-hydroxymethyl group. Conversely, the reduction of this compound can provide access to these important functional groups. For instance, pteridine-6-carboxaldehydes can be oxidized to the corresponding carboxylic acids. researchgate.net While the direct reduction of the carboxylic acid on the pteridine ring system presents challenges due to the presence of other reducible functional groups, modern catalytic methods offer potential solutions. For example, catalytic reduction of carboxylic acids to alcohols using reagents like ammonia-borane in the presence of a titanium catalyst has been developed for a range of substrates and may be applicable to this compound. organic-chemistry.org The selective reduction of carboxylic acids to aldehydes can also be achieved using photoredox catalysis with a hydrosilane. rsc.org

Substitution Reactions:

The pteridine ring system is generally electron-deficient, which influences its reactivity towards substitution reactions. Nucleophilic aromatic substitution (SNAr) is a more common reaction pathway for pteridines than electrophilic aromatic substitution. The electron-withdrawing nature of the pyrazine and pyrimidine rings, coupled with the carboxylic acid group at the 6-position, deactivates the ring towards electrophilic attack. However, nucleophilic attack on the pteridine ring is possible, particularly at positions activated by the ring nitrogens. The specific conditions and regioselectivity of such reactions on this compound would depend on the nature of the nucleophile and the reaction conditions.

Biochemical Roles and Metabolic Pathways of Pteridine 6 Carboxylic Acid

Role in Folate Biosynthesis and Metabolism

The primary biochemical significance of Pteridine-6-carboxylic acid lies in its function as a precursor in the synthesis of folate (vitamin B9). medchemexpress.comchemsrc.com Folates are essential cofactors vital for a multitude of metabolic reactions, and the pteridine (B1203161) core, for which this acid is a building block, is fundamental to their biological activity. chemimpex.comsmolecule.com

This compound is recognized as a precursor in the de novo biosynthesis of folate. smolecule.com Folate is a critical vitamin that underpins processes such as cell growth, development, and DNA repair. medchemexpress.comchemsrc.com The pteridine ring is the core structure of all folate molecules. nih.gov this compound can serve as a foundational component or building block for the synthesis of folic acid and its analogues. chemimpex.com In bacteria and plants, the folate synthesis pathway begins with GTP, which is converted into dihydropterin pyrophosphate. This pteridine intermediate is then joined with para-aminobenzoic acid (pABA) by the enzyme dihydropteroate (B1496061) synthase. nih.gov The involvement of pteridine derivatives like this compound is therefore central to the formation of the essential folate scaffold.

The central role of folate cofactors is to accept, activate, and transfer one-carbon (1C) units in various metabolic pathways. nih.gov This process, known as one-carbon metabolism, is indispensable for cellular function. creative-proteomics.com The biologically active form of folate, tetrahydrofolate (THF), and its derivatives are the primary carriers of these 1C units, which exist in different oxidation states such as methyl, methylene (B1212753), and formyl groups. nih.govcreative-proteomics.com

The structure of the folate molecule, consisting of a pteridine ring, a pABA linker, and a polyglutamate tail, is specifically adapted for this function, with the pteridine moiety being directly involved in binding the 1C units. nih.gov As a precursor to this essential pteridine core, this compound has profound implications for the structural integrity and functional capacity of folate to participate in one-carbon transfer mechanisms. Without the proper synthesis of the pteridine ring, the entire cascade of 1C-mediated biosynthetic reactions would be compromised.

The one-carbon units transferred by folate cofactors are essential building blocks for the synthesis of key biomolecules, including nucleotides and amino acids. nih.govnih.gov Folate-mediated reactions are directly responsible for the de novo synthesis of purines (adenine and guanine) and the pyrimidine (B1678525) thymidine, which are the building blocks of DNA and RNA. nih.gov

Furthermore, folate metabolism is critical for the homeostasis of several amino acids. It is involved in the remethylation of homocysteine to form methionine and in the interconversion of serine and glycine. nih.gov By serving as a precursor to the folate molecule, this compound indirectly contributes to these fundamental biosynthetic pathways that are essential for DNA replication, cell division, and protein synthesis. smolecule.com

Table 1: Influence of this compound as a Folate Precursor on Biosynthetic Pathways

| Metabolic Process | Key Folate-Dependent Reaction | End Products | Significance |

| Nucleotide Synthesis | De novo purine (B94841) synthesis; Thymidylate synthesis | Adenine, Guanine (B1146940), Thymidine | Essential for DNA and RNA replication and repair. nih.gov |

| Amino Acid Metabolism | Homocysteine remethylation; Serine-Glycine interconversion | Methionine, Serine, Glycine | Crucial for protein synthesis and cellular methylation cycles. nih.gov |

| One-Carbon Transfer | Carries and transfers -CH3, -CH2, -CHO groups | Various biosynthetic intermediates | Central hub connecting amino acid, nucleotide, and vitamin metabolism. creative-proteomics.com |

Interactions with Central Metabolic Enzymes

This compound and related pteridine derivatives are known to interact with key enzymes in the folate metabolic pathway. These interactions are of significant interest for understanding cellular function and for the development of therapeutic agents. chemimpex.comontosight.ai

Dihydrofolate reductase (DHFR) is a crucial enzyme that catalyzes the reduction of dihydrofolate (DHF) to the biologically active tetrahydrofolate (THF) using NADPH as a cofactor. nih.govnih.gov This reaction is essential for regenerating the THF pool required for one-carbon metabolism. nih.gov this compound has been noted to interact with DHFR. The pteridine ring is the substrate-binding moiety for DHFR, and pteridine derivatives have been extensively studied as potential inhibitors of this enzyme. ontosight.aimdpi.com Inhibition of DHFR leads to a depletion of THF, which in turn halts DNA synthesis and cell proliferation, making DHFR a major target for anticancer and antimicrobial drugs. nih.govusp.br

Dihydropteroate synthase (DHPS) is another critical enzyme in the folate biosynthesis pathway, found in bacteria but not in humans. herts.ac.uk It catalyzes the condensation of a dihydropterin pyrophosphate with p-aminobenzoic acid (pABA) to form dihydropteroate. nih.govnih.gov Because it is essential for microbial survival, DHPS is the target of the widely used sulfonamide class of antibiotics, which act as competitive inhibitors of pABA. nih.gov

There is significant research interest in developing inhibitors that target the pterin-binding site of DHPS, which could bypass common sulfonamide resistance mechanisms. nih.gov this compound is a molecule of interest for such interactions. smolecule.com Structural studies on DHPS from Bacillus anthracis have revealed that pterin-like inhibitors with a carboxyl group at the 6-position can form specific and potent interactions within the enzyme's active site. Specifically, the carboxyl group can form a salt bridge with a lysine (B10760008) residue (Lys220), providing a strong anchor point for the inhibitor. nih.gov This highlights the direct and potentially therapeutic interaction of the this compound scaffold with this key bacterial enzyme.

Table 2: Interactions of the this compound Scaffold with Metabolic Enzymes

| Enzyme | Role in Metabolism | Nature of Interaction | Significance of Interaction |

| Dihydrofolate Reductase (DHFR) | Reduces DHF to active THF, regenerating the folate pool. nih.gov | Pteridine ring is the core of the substrate; derivatives can act as competitive inhibitors. ontosight.ai | Inhibition blocks THF regeneration, halting DNA synthesis. A key target for cancer and antimicrobial therapy. nih.govmdpi.com |

| Dihydropteroate Synthase (DHPS) | Catalyzes the formation of dihydropteroate in bacterial folate synthesis. nih.gov | Pteridine derivatives can bind to the pterin (B48896) substrate pocket. The 6-carboxyl group can form key interactions. smolecule.comnih.gov | Inhibition blocks bacterial folate synthesis. A target for developing new antibiotics that may overcome sulfonamide resistance. nih.gov |

Aromatic Amino Acid Hydroxylases and Nitric Oxide Synthases

The family of aromatic amino acid hydroxylases—comprising phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase—are critical enzymes in cellular metabolism. nih.gov These enzymes, along with nitric oxide synthases (NOS), depend on the reduced pteridine cofactor, (6R)-5,6,7,8-tetrahydrobiopterin (BH4), for their catalytic activity. nih.govresearchgate.net BH4 is essential for the hydroxylation of aromatic amino acids and the synthesis of nitric oxide (NO) from L-arginine. ontosight.airesearchgate.net

This compound (PCA), however, does not function as a direct cofactor for these enzymes. Research on rat alveolar macrophages demonstrated that while known inhibitors of BH4 biosynthesis and other pterins like BH4 itself could potently inhibit nitric oxide synthase activity, this compound did not alter the production of nitrite, a marker for NO synthesis. nih.gov This is because PCA cannot be metabolically converted into the active cofactor, BH4. nih.gov Similarly, studies on spontaneously hypertensive rats showed that while sepiapterin (B94604) (a precursor to BH4) had a significant effect on blood pressure, likely through its action on NO synthase, this compound was ineffective. researchgate.net Therefore, PCA is considered a metabolic end-product rather than an active participant in the catalytic cycles of aromatic amino acid hydroxylases and nitric oxide synthases. annualreviews.org

Alkylglycerol Monooxygenase Activities

Alkylglycerol monooxygenase (AGMO) is another pteridine-dependent enzyme that plays a crucial role in the catabolism of ether lipids. wikipedia.orgnih.gov This mixed-function oxidase catalyzes the hydroxylation and subsequent cleavage of the O-alkyl bond in alkylglycerols. annualreviews.orgwikipedia.org Similar to the aromatic amino acid hydroxylases and nitric oxide synthases, the catalytic function of AGMO is critically dependent on the cofactor tetrahydrobiopterin (B1682763) (BH4) and iron. researchgate.netwikipedia.org

This compound is not known to act as a cofactor for alkylglycerol monooxygenase. The active molecule required for the enzyme's function is the reduced pterin, BH4. nih.gov this compound is primarily recognized as a photodegradation product of folic acid or a metabolic byproduct found in various biological systems, rather than a direct modulator of AGMO activity. annualreviews.org

This compound in Oxidative Stress and Reactive Oxygen Species Generation

This compound is a significant compound in the context of oxidative stress, primarily due to its role as a photosensitizer. It is a known photodegradation product of folic acid, and upon exposure to ultraviolet A (UVA) radiation, it can generate reactive oxygen species (ROS), contributing to cellular damage. researchgate.netbioaustralis.comnih.gov

Photochemical Induction of ROS Production

Exposure to UVA light can degrade folic acid into photoproducts, including 6-formylpterin (B158403) (FPT) and subsequently, the more stable this compound. researchgate.net Both of these photoproducts are potent photosensitizers that absorb UVA radiation and generate ROS, such as singlet oxygen and superoxide (B77818) anions, which can induce oxidative stress in cells. bioaustralis.comresearchgate.netresearchgate.net

Research has quantified the capacity of PCA to generate ROS in human skin cell lines. In a study using human epidermal carcinoma cells (A431), exposure to UVA radiation in the presence of 1 µM this compound resulted in a six-fold increase in ROS levels compared to control cells. researchgate.net This demonstrates its significant potential to augment phototoxicity and oxidative stress in biological systems exposed to ultraviolet light. bioaustralis.com The photo-oxidation of other pterins, such as sepiapterin and 6-biopterin (B1667280), can also lead to the formation of this compound and hydrogen peroxide, further implicating it in the pathology of conditions exacerbated by oxidative stress, like vitiligo. nih.gov

Table 1: Research Findings on ROS Generation by Folic Acid Photoproducts

| Compound | Concentration | Cell Line | UVA Exposure | Finding | Reference |

|---|---|---|---|---|---|

| This compound (PCA) | 1 µM | A431 (Epidermal Carcinoma) | 12 J/cm² | 6-fold increase in ROS levels observed. | researchgate.net |

| 6-Formylpterin (FPT) | 1 µM | A431 (Epidermal Carcinoma) | 12 J/cm² | 6-fold increase in ROS levels observed. | researchgate.net |

| Folic Acid (FA) | 1 µM | A431 (Epidermal Carcinoma) | 12 J/cm² | 2-fold increase in ROS levels observed. | researchgate.net |

Mechanisms of DNA Photooxidation Induced by this compound

The ROS generated by photoexcited this compound can lead to significant cellular damage, including the oxidation of DNA. The mechanism of this DNA damage has been shown to be quite specific. Unlike its precursor 6-formylpterin, which can generate ROS through both Type I (electron transfer) and Type II (singlet oxygen) mechanisms, this compound primarily induces DNA damage via a specific photooxidation pathway.

Studies have demonstrated that UVA-irradiated this compound induces DNA photooxidation specifically at consecutive guanine (G) residues. targetmol.com This targeted damage occurs through an electron transfer mechanism. targetmol.comniph.go.jp The photoexcited PCA molecule is capable of oxidizing the 5'-guanine of a GG sequence in double-stranded DNA, leading to the formation of piperidine-labile sites and potentially mutagenic lesions like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dGuo). niph.go.jp

Table 2: Summary of DNA Photooxidation Mechanism

| Agent | Radiation | Primary Mechanism | Specific Target | Reference |

|---|---|---|---|---|

| This compound | UVA | Electron Transfer | Consecutive Guanine (G) residues | targetmol.com |

This compound as a Photosensitive Agent in Molecular Biology

Given its defined mechanism of action as a photosensitizer, this compound serves as a useful tool in molecular biology and photobiology research. It can be employed as a model photosensitive agent to investigate the molecular pathways of UVA-induced DNA damage and cellular stress responses. targetmol.comtargetmol.com By using PCA, researchers can specifically induce oxidative damage targeted at guanine bases, allowing for detailed studies of the subsequent DNA repair processes, cell cycle checkpoints, and potential for mutagenesis or apoptosis. targetmol.comtargetmol.com Its status as a natural metabolite and a photoproduct of the essential vitamin folic acid makes it a relevant compound for studying the potential risks associated with excessive sun exposure, particularly in the context of folate supplementation. niph.go.jp

Compound Reference Table

Enzymatic Interactions and Mechanisms Involving Pteridine 6 Carboxylic Acid

Enzymatic Reduction Pathways of Pteridines

The biological activity of pteridines is often dependent on their redox state, with the tetrahydro form being the most active co-factor in many enzymatic reactions. nih.govresearchgate.net The reduction of oxidized pteridines is a critical step in their biosynthesis and recycling. nih.gov This process is catalyzed by a group of enzymes known as pteridine (B1203161) reductases.

Pterins can exist in three primary redox states: the fully oxidized, dihydro, and tetrahydro forms. nih.gov The enzymatic reduction typically proceeds from the oxidized or dihydro state to the biologically active tetrahydro state. nih.gov Key enzymes involved in these pathways include:

Dihydrofolate Reductase (DHFR): This well-studied enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial step in nucleotide and amino acid synthesis. Some pteridine derivatives can interact with DHFR.

Pteridine Reductase 1 (PTR1): Found in some eukaryotes, particularly trypanosomatids, PTR1 can reduce various pterins, including biopterin (B10759762), from their oxidized or dihydro forms. nih.gov

Dihydropteridine Reductase (DHPR): This enzyme is responsible for the regeneration of tetrahydrobiopterin (B1682763) from its quinonoid dihydrobiopterin form, which is produced during the hydroxylation of aromatic amino acids. nih.gov

Sepiapterin (B94604) Reductase (SR): This enzyme is involved in the de novo synthesis of tetrahydrobiopterin, catalyzing the reduction of sepiapterin to dihydrobiopterin.

While the reduction of pteridine-6-carboxylic acid can be achieved chemically to its dihydro and tetrahydro forms, specific enzymatic pathways for its reduction are not as well-defined as for other pterins. researchgate.net However, it is known to be a precursor in folic acid biosynthesis and interacts with enzymes like dihydrofolate reductase. Pteridine reductases, in general, are essential for maintaining the pool of biologically active tetrahydropterins. nih.gov

Table 1: Key Enzymes in Pteridine Reduction This table is interactive. Click on the headers to sort.

| Enzyme | Abbreviation | Substrate(s) | Product(s) | Co-factor |

|---|---|---|---|---|

| Dihydrofolate Reductase | DHFR | Dihydrofolate, Folate | Tetrahydrofolate | NADPH |

| Pteridine Reductase 1 | PTR1 | Dihydrobiopterin, Biopterin | Tetrahydrobiopterin | NADPH |

| Dihydropteridine Reductase | DHPR | Quinonoid dihydrobiopterin | Tetrahydrobiopterin | NADH/NADPH |

Mechanisms of Pterin (B48896) Radical Formation (Enzymatic and Non-Enzymatic)

Pterins can form radical species through both enzymatic and non-enzymatic mechanisms. nih.gov These radicals can play significant roles in biological signaling and oxidative stress.

Enzymatic Formation: Reduced pterins can form radicals enzymatically. nih.gov A prominent example is the interaction of tetrahydrobiopterin (H4Bip) with nitric oxide synthase (NOS). During the synthesis of nitric oxide, H4Bip donates an electron, leading to the formation of a pterin radical, which is a mandatory step for normal NO production. nih.gov Oxidized pterins can also act as inhibitors or substrates for enzymes involved in generating free radicals. nih.gov

Non-Enzymatic Formation: Pterin-6-carboxylic acid is notably formed as a photodegradation product of folic acid upon exposure to UVA radiation. nih.govnih.gov This process can also lead to the generation of pterin radicals. The photo-oxidation of other pterins, such as sepiapterin and 6-biopterin (B1667280), by UVA/UVB irradiation also yields pterin-6-carboxylic acid. bioaustralis.com This photolysis can produce stoichiometric amounts of hydrogen peroxide under aerobic conditions, with molecular oxygen acting as the electron acceptor. bioaustralis.com

Upon UVA exposure, pterin-6-carboxylic acid can act as a photosensitizer, generating reactive oxygen species (ROS). nih.govtargetmol.com This primarily occurs through a Type I mechanism involving electron transfer, which can lead to DNA damage, specifically through the photooxidation of guanine (B1146940) residues. herts.ac.uk

Table 2: Mechanisms of Pterin Radical Formation This table is interactive. Click on the headers to sort.

| Mechanism | Description | Example involving Pterins | Role of this compound |

|---|---|---|---|

| Enzymatic | Formation of radicals catalyzed by enzymes. | Tetrahydrobiopterin radical formation by Nitric Oxide Synthase (NOS). nih.gov | Potential interaction with enzymes involved in radical generation. nih.gov |

| Non-Enzymatic (Photochemical) | Formation of radicals induced by light, particularly UVA. | Photo-oxidation of sepiapterin and 6-biopterin. bioaustralis.com | Formed from folic acid photodegradation; acts as a photosensitizer to generate ROS. nih.govnih.gov |

Role of this compound in Biological Redox Cycling

The ability of pterin-6-carboxylic acid to be both a product of oxidative processes and a generator of reactive oxygen species places it at a crossroads of biological redox cycling. Its role can be context-dependent, exhibiting both pro-oxidant and potential antioxidant-related activities.

As a photodegradation product of folic acid, pterin-6-carboxylic acid's generation is linked to UVA exposure. nih.gov Once formed, it can participate in oxidative stress pathways by augmenting the production of ROS. researchgate.nettargetmol.com Studies on human skin cell lines have shown that in the presence of UVA radiation, pterin-6-carboxylic acid contributes to increased ROS production and phototoxicity, which can lead to cellular damage. nih.govtargetmol.com The photo-oxidation of pterins like sepiapterin and 6-biopterin to pterin-6-carboxylic acid is also a source of hydrogen peroxide, further contributing to oxidative stress. bioaustralis.com

Analytical Methodologies for Detection and Quantification of Pteridine 6 Carboxylic Acid

Chromatographic Techniques for Pteridine-6-carboxylic Acid Analysis

Chromatography, particularly high-performance liquid chromatography (HPLC), stands as the most common and versatile analytical method for the determination of pteridines, including this compound. mdpi.com HPLC methods can be coupled with various detectors to achieve desired levels of sensitivity and specificity. mdpi.com

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a widely employed method for the analysis of this compound. This technique separates the compound from other components in a mixture based on its interaction with a stationary phase, followed by detection of the analyte as it passes through a UV detector. The selection of appropriate stationary and mobile phases is critical for achieving successful separation. Methods have been developed for the simultaneous analysis of multiple pteridines, including this compound, in biological samples. nih.gov

Reversed-phase HPLC (RP-HPLC) is a frequently utilized mode for pteridine (B1203161) separation. cuni.cz In RP-HPLC, a nonpolar stationary phase, most commonly a C18-bonded silica, is used with a polar mobile phase. Due to the polar nature of this compound, its retention on a C18 column can be challenging, often requiring highly aqueous mobile phases for effective separation. cuni.czmdpi.com

One established method successfully separated up to ten different pteridines, including this compound, from blood sample extracts using a 5-micron ODS (C18) column. nih.gov The separation was achieved with a potassium phosphate (B84403) buffer as the mobile phase. nih.gov However, the use of nearly 100% aqueous mobile phases can sometimes negatively impact the stability and efficiency of C18 stationary phases over time. cuni.cz

Table 1: Example of RP-HPLC Conditions for Pteridine Analysis

| Parameter | Condition |

|---|---|

| Stationary Phase | ODS (C18), 5 µm |

| Mobile Phase | K₂HPO₄ buffer (pH 7.0-7.8) |

| Detection | UV / Fluorometric |

| Analytes | Pterin-6-carboxylic acid, xanthopterin, neopterin, etc. nih.gov |

Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative to RP-HPLC for the analysis of highly polar compounds like this compound. cuni.cznih.gov HILIC utilizes a polar stationary phase (such as silica, diol, or amide-bonded phases) and a mobile phase with a high concentration of a less polar organic solvent, like acetonitrile, with a smaller amount of aqueous buffer. cuni.cznih.govpolylc.com

This technique offers several advantages for pteridine analysis. It allows for strong retention of polar analytes that are poorly retained in reversed-phase systems. cuni.cz Furthermore, the high organic content of the mobile phase is compatible with sensitive mass spectrometry detection and can lead to improved ionization efficiency. cuni.cz Studies have evaluated various HILIC stationary phases, including amide and zwitterionic columns, which have demonstrated strong retention for a range of pteridines. cuni.cznih.gov The separation mechanism in HILIC is complex, often involving a combination of partitioning, adsorption, and electrostatic interactions. nih.gov

Table 2: HILIC Stationary Phases Evaluated for Pteridine Separation

| Stationary Phase Type | Retention Mechanism Contribution |

|---|---|

| Silica, Diol, Amide, Sulfobetaine | Primarily hydrophilic partitioning nih.gov |

The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a highly sensitive and selective method for the determination of this compound. mdpi.com Mass spectrometry detectors can identify and quantify compounds based on their mass-to-charge ratio (m/z), offering a level of specificity that is often superior to UV or fluorescence detection. mdpi.com

Electrospray ionization (ESI) is a commonly used ionization technique in LC-MS for polar molecules. Studies have shown that pteridines, including this compound, yield excellent results in the positive ESI ionization mode, detecting the protonated molecule [M+H]⁺. mdpi.com The combination of HILIC with tandem mass spectrometry (LC-MS/MS) has been particularly effective for studying the retention behavior of polar pteridines. nih.gov High-resolution mass spectrometry (HRMS), such as quadrupole-time of flight (Q-TOF-MS), has also been successfully applied to pteridine analysis, providing accurate mass measurements that further enhance identification confidence. mdpi.com

Spectroscopic and Spectrometric Approaches

Spectroscopic methods are fundamental for the characterization of this compound, providing information about its molecular structure and electronic properties.

UV-Visible spectroscopy is a valuable technique for characterizing this compound by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. usra.edu The absorption of UV radiation leads to electronic transitions within the molecule. uobabylon.edu.iq The resulting spectrum is characteristic of the compound's chemical structure, particularly its conjugated system.

The UV-Vis spectrum for this compound displays distinct absorption maxima. Research has identified a primary absorption peak at approximately 288 nm and a secondary peak around 350 nm. usra.edu These spectral features can be used to distinguish it from other related pterin (B48896) molecules, such as pterine, which has a similar spectral shape but different absorption maxima. usra.edu This technique is instrumental for confirming the identity of the compound and for quantification purposes in simpler mixtures.

Table 3: UV-Visible Absorption Maxima for this compound

| Compound | Approximate Absorption Maxima (λmax) |

|---|---|

| This compound | ~288 nm, ~350 nm usra.edu |

Fluorimetric Detection Methods

Fluorimetric detection methods leverage the intrinsic fluorescence of this compound for its sensitive and selective quantification. As with many pteridine derivatives, this compound is a naturally fluorescent molecule, which obviates the need for chemical derivatization with a fluorophore. The analysis relies on exciting the molecule at a specific wavelength and measuring the emitted light at a longer wavelength.

The fluorescence characteristics of this compound, including its quantum yield and spectral properties, are significantly influenced by the pH of the solution. The fluorescence quantum yield (φF), a measure of the efficiency of the fluorescence process, has been reported to be 0.28 in acidic media and 0.18 in basic media. This indicates that the molecule is more fluorescent in acidic conditions. The pH dependence is a critical parameter that must be controlled in analytical methods to ensure reproducibility and accuracy. Studies have also investigated the dynamic quenching of its fluorescence by hydroxide (B78521) ions (OH-), with a calculated bimolecular rate constant for quenching (kq) of 1.9 x 10⁹ M⁻¹s⁻¹.

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound shows a characteristic peak at approximately 288 nm, with another peak also observed around 350 nm usra.edu. These absorption maxima guide the selection of the optimal excitation wavelength for fluorimetric analysis. By setting the excitation wavelength near these maxima and measuring the emission at the corresponding fluorescence maximum, high sensitivity can be achieved.

Table 1: Fluorescence Quantum Yields of this compound

| Medium | Fluorescence Quantum Yield (φF) |

|---|---|

| Acidic | 0.28 |

| Basic | 0.18 |

Data sourced from steady-state and time-resolved fluorescence studies.

Surface-Enhanced Raman Spectroscopy (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a powerful analytical tool for the detection of pteridine molecules, including this compound, at very low concentrations, reaching sub-nanomolar levels rsc.orgnih.gov. This technique overcomes the inherent limitation of conventional Raman spectroscopy, which is low sensitivity, by amplifying the Raman signal by several orders of magnitude. The enhancement is achieved by adsorbing the analyte onto a nanostructured metal surface, typically gold or gold.

For the analysis of this compound, both gold and silver nanoparticles have been utilized as SERS substrates dtu.dkscielo.br. The interaction between the molecule and the metal surface is crucial for the signal enhancement. Detailed studies combining experimental SERS data with Density Functional Theory (DFT) calculations have been conducted to understand the adsorption behavior of this compound on gold surfaces dtu.dkscielo.brresearchgate.net. These investigations revealed that the molecule adsorbs onto the gold surface in a "lying down" configuration dtu.dkscielo.br. The interaction primarily occurs through the nitrogen atom of the amino group, the aromatic ring system, and the carboxylic group dtu.dkscielo.br.

The SERS spectrum of this compound exhibits characteristic bands that can be used for its identification. The chemical interaction with the metal surface leads to changes in both the position and relative intensities of the vibrational modes compared to the normal Raman spectrum dtu.dkscielo.br. For instance, when adsorbed on gold nanopillars, strong SERS signals are observed around 1540 and 1512 cm⁻¹, which are attributed to the scissoring motion of the NH₂ group and ring deformations of the pteridine core dtu.dkscielo.br. A medium intensity band around 1586 cm⁻¹, corresponding to the C=O stretching vibration of the carboxylic acid group, provides evidence of its interaction with the gold surface dtu.dkscielo.br. The ability of SERS to provide detailed structural information in a highly sensitive manner makes it a valuable technique for the analysis of this compound.

Table 2: Prominent SERS Peaks for this compound on Gold Substrate

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 1586 | C=O stretching (carboxylic acid) |

| 1540 | NH₂ scissoring and ring deformation |

| 1512 | NH₂ scissoring and ring deformation |

Assignments are based on experimental and DFT-calculated spectra. dtu.dkscielo.br

Electrophoretic Separations (e.g., High-Performance Capillary Electrophoresis with Laser-Induced Fluorescence Detection)

High-Performance Capillary Electrophoresis (HPCE) coupled with Laser-Induced Fluorescence (LIF) detection is a highly effective method for the separation and quantification of this compound and other pteridine derivatives in biological samples, particularly urine researchgate.net. This technique combines the high separation efficiency of capillary electrophoresis with the exceptional sensitivity of laser-induced fluorescence detection, allowing for the analysis of analytes at concentrations as low as 1 x 10⁻¹⁰ M researchgate.net.

In a typical HPCE-LIF setup for pteridine analysis, a fused-silica capillary is used for the separation. The separation of a mixture of pteridine standards, including this compound, has been successfully achieved using a running buffer such as 0.1 M Tris-0.1 M borate-2 mM EDTA at a pH of 8.75 researchgate.net. The analytes are separated based on their differential migration in the electric field, which is influenced by their charge-to-size ratio.

The native fluorescence of the pteridines is exploited for detection. An ultraviolet laser is used to excite the analytes as they pass through a detection window in the capillary. The resulting fluorescence emission is collected at a 90° angle and passed through a band-pass filter (e.g., 400-539 nm) to isolate the fluorescence signal from scattered laser light before it reaches a sensitive detector like a silicon photodiode researchgate.net. This method has been applied to analyze urine samples from healthy individuals and cancer patients, demonstrating its utility in clinical research for monitoring variations in pteridine levels. The analysis of this compound, among other pteridines, can be completed rapidly, often within 10 minutes researchgate.net.

Sample Preparation and Derivatization Strategies for this compound Analysis

Effective sample preparation is a critical step for the accurate analysis of this compound, especially in complex biological matrices like urine or blood. The primary challenges in handling pteridines are their instability, as they are sensitive to light and temperature, and their existence in various oxidation states (fully reduced, partially reduced, and fully oxidized) nih.govmdpi.com.

A key strategy in sample preparation involves an oxidation step. Since only the fully oxidized forms of pteridines are fluorescent and generally more stable, a common procedure is to oxidize the entire pteridine content of a sample prior to analysis nih.govmdpi.com. This ensures that all precursors and reduced forms of this compound are converted to the single, fluorescently active oxidized form, allowing for the quantification of the total amount. This oxidation can be performed using agents like iodine in acidic or basic solutions.

For biological fluids, initial pre-treatment steps are often necessary. A "dilute and shoot" approach, where the sample (e.g., urine) is simply diluted with a buffer before injection, can be used in some cases to reduce matrix effects and viscosity biotage.com. For more complex samples or when higher sensitivity is required, extraction procedures such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be employed to remove interfering substances and concentrate the analyte tiaft.org. Throughout the entire sample preparation process, it is crucial to protect the samples from light and keep them at low temperatures to prevent degradation nih.gov.

Regarding derivatization, it is important to note that for analytical methods based on native fluorescence, such as HPCE-LIF, derivatization to introduce a fluorophore is not necessary for this compound. The molecule's intrinsic fluorescence is sufficient for sensitive detection. Therefore, sample preparation strategies focus on stabilization (through oxidation), purification, and concentration of the analyte rather than on chemical derivatization to enhance detectability. While derivatization is a common strategy for carboxylic acids that lack a chromophore or fluorophore, it is not a standard requirement for the analysis of this particular fluorescent compound nih.gov.

Computational and Theoretical Studies on Pteridine 6 Carboxylic Acid

Quantum Chemical Calculations (e.g., Ab Initio, Density Functional Theory)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of molecules at the electronic level. While comprehensive studies specifically targeting Pteridine-6-carboxylic acid are not extensively detailed in the reviewed literature, principles derived from studies on the broader pterin (B48896) and carboxylic acid classes can be applied.

The electronic structure of a molecule dictates its reactivity, stability, and spectroscopic properties. For the pteridine (B1203161) ring system, theoretical studies provide valuable information. Bader's "Atoms-in-Molecules" (QTAIM) quantum theory, for instance, has been applied to the general pterin structure to analyze the electron density distribution. nih.gov Such analyses help in understanding the nature of chemical bonds and non-bonded interactions within the molecule.

For pterins, these studies reveal how ionization or de-ionization affects the bond orders within the pyrimidine (B1678525) ring. nih.gov The distribution of electron density creates a characteristic electrostatic potential, with neutral pterin showing negative potential along the axes of the O4 and N5 atoms, as well as the N3 and N8 atoms. nih.gov This information is crucial for predicting sites susceptible to electrophilic or nucleophilic attack and for understanding intermolecular interactions, such as hydrogen bonding. N-centered radicals in pteridines exhibit significant delocalization of spin density across both the pyrazine (B50134) and pyrimidine rings, a factor that contributes to their stability. nih.gov

The conformational flexibility of this compound is primarily centered around the orientation of the carboxylic acid group relative to the pteridine ring. The rotation around the C6-carboxyl single bond determines the spatial arrangement of the hydroxyl group. Computational studies on other aromatic carboxylic acids often investigate the relative energies of different conformers, particularly the syn and anti conformations, where the hydroxyl proton is oriented towards or away from the carbonyl oxygen, respectively. nih.gov The planarity and rotational barrier of the carboxylic acid group are influenced by intramolecular interactions, such as hydrogen bonding with adjacent atoms on the pteridine ring, and by solvent effects. While specific conformational energy profiles for this compound are not detailed in the available literature, it is expected that the molecule would exhibit a preference for a planar or near-planar arrangement to maximize electronic conjugation between the carboxyl group and the aromatic pteridine system.

The oxidation potential is a measure of a molecule's susceptibility to lose electrons. DFT calculations are a common method for predicting these potentials by computing the energy difference between the neutral molecule and its corresponding radical cation. researchgate.net This theoretical approach can provide insights into the redox chemistry of pteridine derivatives.

Calculations performed on a variety of pteridine compounds have shown that the oxidation potential is sensitive to the nature and position of substituents on the ring system. nih.gov For example, among oxidized pterins, 6-formyl-pterin possesses a high oxidation potential due to the electron-withdrawing nature of the carbonyl substituent. nih.gov While a specific, calculated oxidation potential for this compound was not found in the surveyed literature, the presence of the electron-withdrawing carboxylic acid group at the C6 position would be expected to influence its redox properties significantly.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique allows for the examination of conformational dynamics, solvent interactions, and the stability of molecular complexes.

Currently, there is a scarcity of published research detailing molecular dynamics simulations performed specifically on isolated this compound. Such simulations could provide valuable insights into its behavior in a solution, such as its hydration shell structure and the dynamic flexibility of the carboxylic acid group. MD simulations are more commonly employed to study the interaction of a ligand with its biological target, as discussed in the following section.

In Silico Ligand-Protein Interaction Studies

In silico methods, particularly molecular docking, are widely used to predict the binding orientation and affinity of a small molecule to the active site of a protein. These studies can generate hypotheses about the molecule's potential biological activity.

Several computational studies have explored the potential of this compound (also referred to as Pterin-6-carboxylic acid in some literature) as an inhibitor of Phosphodiesterase 5 (PDE5), an enzyme targeted in the treatment of erectile dysfunction. nih.govtargetmol.com Using molecular docking programs like AutoDock Vina, researchers have simulated the interaction between this compound and the active site of the PDE5 enzyme (PDB ID: 4OEW). nih.gov

These in silico studies hypothesize that this compound can act as an inhibitory agent for PDE5. nih.govtargetmol.com The docking results predict that the compound binds to the active site of PDE5 with a favorable binding energy. nih.gov The analysis identified key amino acid residues within the binding pocket that play a significant role in the interaction.

| Parameter | Value/Residues | Source |

|---|---|---|

| Target Protein | Phosphodiesterase 5 (PDE5) | nih.gov |

| PDB ID | 4OEW | nih.gov |

| Binding Energy (kcal/mol) | -7.1 | nih.gov |

| Interacting Amino Acid Residues | Ile 778, Phe 820, Gln 817, Ser 815, Gln 775 | nih.gov |

The predicted binding affinity and the specific interactions with key residues suggest that this compound is a plausible candidate for PDE5 inhibition, warranting further experimental investigation. nih.gov

Protein-Ligand Complex Stability Analysis

The stability of complexes formed between this compound and target proteins is a critical area of computational research, providing insights into its potential biological activity. Pteridine derivatives are known to interact with various enzymes, and a key target for this class of compounds is Pteridine Reductase 1 (PTR1), an enzyme found in trypanosomatid parasites. nih.govmdpi.com Computational studies, particularly molecular dynamics (MD) simulations, are essential for evaluating the stability and dynamics of such protein-ligand interactions. nih.govresearchgate.net

The process typically begins with molecular docking to predict the most favorable binding orientation of this compound within the active site of a target protein like PTR1. Following docking, MD simulations are performed over nanoseconds to observe the behavior of the complex in a simulated physiological environment. The stability of this complex is then assessed using several key metrics:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein backbone or the ligand's atoms from their initial docked positions over time. A low and stable RMSD value for both the protein and the ligand suggests that the complex is stable and does not undergo significant conformational changes. researchgate.net

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues in the protein. It helps identify which parts of the protein are flexible and which are stable upon ligand binding. Significant fluctuations in residues within the binding site could indicate an unstable interaction. researchgate.net

Radius of Gyration (Rg): This parameter measures the compactness of the protein structure. A stable Rg value during the simulation indicates that the ligand binding does not cause the protein to unfold or undergo significant structural changes. researchgate.net

Binding Free Energy: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the binding free energy of the complex, providing a quantitative estimate of the binding affinity between the protein and the ligand. researchgate.net

These analyses collectively determine whether this compound forms a stable and persistent complex with its target protein, a crucial factor for its potential function as an inhibitor or modulator of enzyme activity. nih.govacs.org

Table 1: Illustrative Molecular Dynamics Simulation Metrics for a Protein-Ligand Complex

This table provides a representative example of the data generated from an MD simulation to assess the stability of a protein-Pteridine-6-carboxylic acid complex.

| Metric | Value | Interpretation |

| Protein Backbone RMSD | 0.4 - 0.6 nm | Indicates the protein maintains its overall fold without significant deviation. researchgate.net |

| Ligand RMSD | < 1.0 nm | Suggests the ligand remains stably bound in the active site. researchgate.net |

| Average Rg | 1.8 ± 0.1 nm | Shows the protein's compactness is maintained throughout the simulation. |

| Binding Free Energy (MM/PBSA) | -110 kJ/mol | A negative value indicates a favorable and spontaneous binding process. |

Vibrational Frequency Analysis and Adsorption Studies (e.g., SERS-DFT Integration)

Vibrational spectroscopy, combined with quantum chemical calculations, provides a powerful approach to understanding the molecular structure of this compound and its interaction with surfaces. The integration of Surface-Enhanced Raman Spectroscopy (SERS) with Density Functional Theory (DFT) is particularly valuable for studying the adsorption behavior of molecules on metallic nanostructures. scielo.brresearchgate.net

A notable study investigated the orientation of this compound on gold-capped silicon nanopillars using SERS and DFT. dtu.dkdtu.dk In this approach, the experimental SERS spectrum, which reveals the vibrational modes of the molecule when adsorbed on the gold surface, is compared with theoretical spectra calculated using DFT. scielo.br This comparison allows for a detailed assignment of vibrational frequencies and provides strong evidence for the molecule's orientation on the surface. nih.gov

The key findings from such integrated studies on this compound include:

Adsorption Confirmation: The SERS spectrum shows significant differences from the normal Raman spectrum of the free molecule, including shifts in vibrational frequencies and changes in relative band intensities. This confirms a direct chemical interaction between the molecule and the gold surface. researchgate.net

Orientation Analysis: The enhancement of specific vibrational modes in the SERS spectrum offers clues about the molecule's orientation. For this compound, the prominence of scissoring vibrations from the NH2 group and ring deformation modes of the pterin system strongly suggests that the molecule adsorbs in a "lying down" configuration. scielo.brdtu.dk In this orientation, the molecule interacts with the gold surface through the nitrogen atom of its amino group and the π-electrons of the aromatic pteridine ring system. scielo.brdtu.dk

Theoretical Validation: DFT calculations are used to model the molecule both in its free state and adsorbed onto a cluster of gold atoms. The computed vibrational frequencies for the adsorbed state that match the experimental SERS spectrum validate the proposed orientation and interaction mechanism. scielo.brresearchgate.net

This SERS-DFT approach is crucial for understanding the interfacial behavior of this compound, which is essential for the development of biosensors and other surface-based detection technologies for pterin compounds. dtu.dkscite.ai

Table 2: Representative Vibrational Mode Assignments for this compound

This table presents typical vibrational frequencies as determined by experimental (Raman/SERS) and theoretical (DFT) methods. Frequencies are in wavenumbers (cm⁻¹).

| Vibrational Mode Assignment | Calculated Frequency (DFT) (cm⁻¹) | Experimental SERS Frequency (cm⁻¹) |

| NH₂ Scissoring | 1540 | 1540 |

| Pterin Ring Deformation | 1510 | 1512 |

| C=O Stretching (Carboxyl) | 1685 | 1690 |

| Aromatic Ring Stretching | 1582 | 1586 |

| OH Rocking | 1345 | 1348 |

(Note: Data are representative based on published studies and are intended for illustrative purposes.) scielo.brresearchgate.net

Environmental and Biological Contexts of Pteridine 6 Carboxylic Acid Beyond Core Metabolism

Occurrence and Metabolism in Non-Human Organisms

Presence in Plants (e.g., Artemisia Species)

Pteridine-6-carboxylic acid has been identified in various plant species. Notably, its presence has been confirmed in members of the genus Artemisia, where it is found alongside indoloquinolizine alkaloids researchgate.net. Research has detected this compound as an alkaloid compound in both Artemisia herba-alba and Artemisia judaica researchgate.net. Beyond the Artemisia genus, this compound has also been reported in other plants, including soybean and Capsicum annuum var. annuum (a type of pepper) thegoodscentscompany.com.

Table 1. Documented Occurrence of this compound in Various Organisms

| Organism Type | Specific Examples | Citation |

|---|---|---|

| Plants | Artemisia herba-alba, Artemisia judaica, Soybean, Capsicum annuum var. annuum | researchgate.netthegoodscentscompany.com |

| Animals | Fish | thegoodscentscompany.com |

Influence of Environmental Stressors on this compound Concentration

The concentration of this compound in plants is not static and can be influenced by external environmental conditions. Specifically, in Artemisia species, the levels of this compound are affected by environmental stressors . When plants experience stress, whether from drought, salinity, or pathogen attack, they initiate a complex network of responses. These responses often involve the upregulation of stress-related genes and the elevated production of secondary metabolites that can act as defense compounds or signaling molecules. The fluctuation in this compound concentration under stress suggests it may play a role within this broader plant defense and adaptation framework, although the specific mechanisms remain an area for further research.

Microbial Degradation of this compound (e.g., by Pseudomonas fluorescens)

This compound can be metabolized and broken down by certain microorganisms. One such bacterium, Pseudomonas fluorescens strain UK-1, has been shown to degrade this compound. In a controlled laboratory setting, when incubated in a basal mineral medium containing this compound, P. fluorescens cleaves the pteridine (B1203161) ring system nih.gov. A key step in this degradation process is the liberation of carbon dioxide from position 2 of the ring structure nih.gov.

The efficiency of this microbial degradation is significantly enhanced by the presence of an additional carbon source. The addition of glucose to the medium greatly boosts both the growth of the bacterial population and the rate of carbon dioxide formation, indicating a more rapid breakdown of the pteridine compound nih.gov. While researchers have identified several degradation products from the structurally similar compound pterine, such as lumazine (B192210) and pyrazine-2-carboxylic acid, the specific breakdown products of this compound from this process have not been fully characterized nih.gov.

Table 2. Microbial Degradation of this compound by Pseudomonas fluorescens UK-1

| Parameter | Observation | Citation |

|---|---|---|

| Degradation Mechanism | Splitting of the pteridine ring by liberating CO₂ from position 2. | nih.gov |

| Enhancing Factor | Addition of glucose to the medium. | nih.gov |

| Effect of Enhancer | Greatly enhances bacterial growth and CO₂ formation. | nih.gov |

Evolutionary and Ecological Significance of Pterins and Their Analogs

Pterins, the class of pigments to which this compound belongs, play crucial and diverse roles in the animal kingdom, contributing significantly to their evolution and ecological interactions nih.govroyalsocietypublishing.org. First discovered in the wing pigments of butterflies—from which their name is derived (pteron, Greek for wing)—pterins are a major source of bright coloration in animals cinz.nz.

Unlike carotenoid pigments, which are typically obtained from diet, pterins are produced endogenously by the organism nih.govroyalsocietypublishing.org. This makes them a potentially reliable or "honest" signal of an individual's genetic quality and physiological health in contexts like mate selection and social signaling royalsocietypublishing.orgnih.gov. Their colors, which can be modified by the cellular pH or the molecule's redox state, are often involved in generating bright, conspicuous displays used in reproductive contexts for species like insects, fish, and reptiles nih.govroyalsocietypublishing.org.

Pterins provide a distinct evolutionary advantage compared to other pigments. While melanins are more frequently used for cryptic or dark coloration, pterins are typically involved in creating bright advertising signals nih.govroyalsocietypublishing.org. They also serve functions beyond pigmentation. In some animals, crystalline forms of pterins contribute to coloration by scattering light, such as in the eyes of vertebrates nih.govroyalsocietypublishing.org.

From a broader biochemical and evolutionary perspective, pterin (B48896) derivatives are vital as cofactors in numerous enzymatic reactions nih.govroyalsocietypublishing.orgcinz.nz. For instance, tetrahydrobiopterin (B1682763), a reduced pterin, is an essential cofactor in the synthesis of neurotransmitters like dopamine (B1211576) and serotonin (B10506) and in the production of nitric oxide nih.govroyalsocietypublishing.org. Deficiencies in pterin production can lead to severe developmental and neurological disorders, highlighting their deep integration into vital physiological processes nih.govroyalsocietypublishing.org. This dual role—as both highly visible pigments for ecological signaling and essential cofactors for internal metabolism—underscores the profound evolutionary and ecological significance of the pterin class of compounds nih.govroyalsocietypublishing.orgnih.gov.

Table 3. Diverse Roles of Pterins in Animal Biology

| Function | Description | Examples | Citation |

|---|---|---|---|

| Pigmentation & Signaling | Endogenously produced bright pigments (yellow, red, orange) used for visual communication, sexual selection, and aposematism (warning coloration). | Butterfly wing colors, eye color in fruit flies, skin coloration in lizards and fish. | nih.govroyalsocietypublishing.orgroyalsocietypublishing.orgnih.gov |

| Enzymatic Cofactors | Reduced pterins (e.g., tetrahydrobiopterin) are essential "helper molecules" for enzymes involved in critical metabolic pathways. | Synthesis of tyrosine, dopamine, serotonin, and nitric oxide. | nih.govroyalsocietypublishing.orgcinz.nz |

| Light Scattering | Act as structural color elements by scattering light when present in crystalline form. | Found in vertebrate eyes. | nih.govroyalsocietypublishing.org |

| Bioluminescence | Function as bioluminescent compounds in some organisms. | Observed in myriapods (e.g., millipedes). | nih.govroyalsocietypublishing.org |

Emerging Research Applications and Future Directions of Pteridine 6 Carboxylic Acid

Biomarker Research in Pathological States